molecular formula C17H16BrNO4S B11654241 5-Acetyl-2-(3-bromo-benzoylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester

5-Acetyl-2-(3-bromo-benzoylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11654241
M. Wt: 410.3 g/mol
InChI Key: LVRGSAWBNSGXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Bromination: Introduction of the bromine atom at the desired position on the benzene ring.

    Amidation: Formation of the amide bond by reacting the brominated benzene derivative with an appropriate amine.

    Acetylation: Introduction of the acetyl group through a Friedel-Crafts acylation reaction.

    Esterification: Formation of the ethyl ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromobenzamido)thiophene-3-carboxamide
  • Ethyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

ETHYL 5-ACETYL-2-(3-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16BrNO4S

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(3-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16BrNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-6-5-7-12(18)8-11/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

LVRGSAWBNSGXKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.